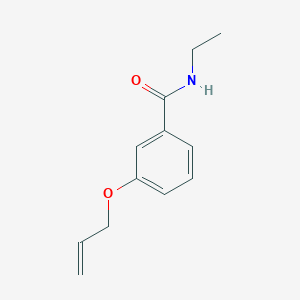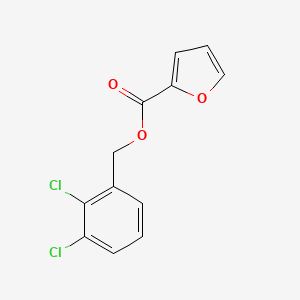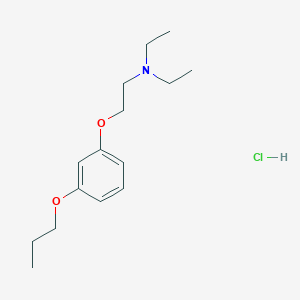![molecular formula C15H10N2OS B4405181 3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile](/img/structure/B4405181.png)
3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile
描述
3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile, also known as BmBr, is a chemical compound that has been widely used in scientific research. It is a fluorescent probe that can be used to detect and measure the concentration of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play important roles in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. Therefore, BmBr has great potential in the field of biomedical research.
作用机制
3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile works by reacting with ROS to form a fluorescent product that can be detected by fluorescence microscopy or spectroscopy. The mechanism of this reaction has been extensively studied and involves the formation of a cyclic peroxide intermediate that is highly fluorescent. This compound has been shown to be highly selective for ROS and does not react with other oxidizing agents or reducing agents.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the viability or proliferation of cells at the concentrations used in most experiments. However, it is important to note that this compound is a reactive molecule that can potentially interact with other biomolecules in living cells. Therefore, caution should be taken when interpreting the results obtained with this compound.
实验室实验的优点和局限性
One of the major advantages of 3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile is its high sensitivity and selectivity for ROS. It can detect ROS at very low concentrations and has minimal interference from other biomolecules. This compound is also relatively easy to use and can be applied to a wide range of biological samples, including living cells, tissues, and organs.
However, there are also some limitations to the use of this compound. First, it requires the use of a fluorescence microscope or spectroscopy equipment, which may not be available in all laboratories. Second, the reaction between this compound and ROS is irreversible, which means that the fluorescence signal cannot be turned off once it is generated. Third, this compound is not suitable for detecting all types of ROS, and some ROS may interfere with the detection of others.
未来方向
There are several future directions for the use of 3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile in scientific research. First, it can be used to study the role of ROS in other diseases, such as diabetes, cardiovascular diseases, and inflammation. Second, it can be used to screen for new antioxidant drugs that can prevent or treat oxidative stress-related diseases. Third, it can be combined with other imaging techniques, such as confocal microscopy and electron microscopy, to provide more detailed information about the localization and distribution of ROS in living cells. Fourth, it can be modified to detect other types of reactive molecules, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS).
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of ROS in biological systems. Its high sensitivity and selectivity make it a useful probe for detecting ROS in living cells and tissues. However, caution should be taken when interpreting the results obtained with this compound, and further research is needed to fully understand its biochemical and physiological effects.
科学研究应用
3-[(1,3-benzoxazol-2-ylthio)methyl]benzonitrile has been used in a wide range of scientific research applications, including the detection of ROS in living cells, the study of oxidative stress-related diseases, and the development of new antioxidant drugs. For example, this compound has been used to investigate the role of ROS in the pathogenesis of Alzheimer's disease and to screen potential therapeutic agents for this disease. This compound has also been used to study the effects of ROS on cancer cells and to develop new cancer therapies.
属性
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS/c16-9-11-4-3-5-12(8-11)10-19-15-17-13-6-1-2-7-14(13)18-15/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIXSGCUMBBRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4405121.png)

![1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405143.png)
![ethyl 4-{4-[(ethylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4405146.png)


![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4405170.png)
![N-cyclopropyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4405173.png)
![1-[3-(2-allyl-4,6-dimethylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405179.png)

![3-methyl-N-({4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4405205.png)